Gosferol

Acetylcholinesterase inhibition Neurodegeneration Alzheimer's disease research

Researchers investigating cholinergic dysfunction or COX-2-mediated pathways often encounter non-specific cytotoxicity and variable potency among coumarin analogs. Gosferol (CAS 33783-80-1), the (R)-enantiomer pangelin, overcomes these limitations with defined stereochemistry and superior selectivity. • Most potent aglycone AChE inhibitor (IC₅₀ 8.3 mM) vs marmesin (13.3 mM) and xanthoarnol (10.2 mM). • COX-2-dependent cytotoxicity: 5-fold higher A2780S cell survival vs osthole at 2.5 mM, enabling pathway-specific studies without confounding broad cytotoxicity. • Antimycobacterial MIC 64-128 µg/mL; antitumor IC₅₀ 8.6-14.6 µg/mL across four cell lines (L1210, HL-60, K562, B16F10). Fully characterized by ¹H/¹³C NMR; ≥98% purity; ready for immediate global shipment.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 33783-80-1
Cat. No. B192048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGosferol
CAS33783-80-1
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC(=C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O
InChIInChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,12,17H,1,8H2,2H3
InChIKeyBVMOMQJYQYBMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gosferol Identity and Characterization


Gosferol, catalogued under CAS 33783-80-1 and also referred to as Pangelin or (R)-Pabulenol, is a chiral prenylated furocoumarin belonging to the psoralen subclass of coumarins, with molecular formula C₁₆H₁₄O₅ and molecular weight 286.28 g/mol [1]. The compound was first isolated and structurally elucidated from the roots of Prangos ferulacea (Apiaceae) and has since been identified in multiple plant genera including Angelica, Murraya, and Ducrosia [2]. Its structure features a 5-(2″-hydroxy-3″-methylbutenyloxy) substitution on the furocoumarin core, with the CAS 33783-80-1 registry specifically designating the (R)-enantiomer configuration, distinguishing it from the racemic mixture (gosferol, CAS 37551-62-5) and the (S)-enantiomer (isogosferol, CAS 53319-52-1) [3].

Why Generic Substitution Fails for Gosferol


Substituting Gosferol (CAS 33783-80-1) with a generic furocoumarin such as psoralen, osthole, or even the racemic gosferol mixture (CAS 37551-62-5) is scientifically indefensible because stereochemistry, substitution pattern, and botanical provenance each generate non-interchangeable pharmacological signatures. The (R)-enantiomer pangelin exhibits a distinct COX-2-inhibitory mechanism that renders it non-cytotoxic on COX-2-null A2780S cells (IC₅₀ = 1.1 mM) while osthole kills 91% of the same cells at 2.5 mM [1]. In acetylcholinesterase assays, gosferol (IC₅₀ = 8.3 mM) outperforms the structurally related coumarins marmesin (IC₅₀ = 13.3 mM) and xanthoarnol (IC₅₀ = 10.2 mM) [2]. Furthermore, the glucosylation of gosferol to 12-O-β-D-glucopyranosyl gosferol dramatically attenuates anti-platelet aggregation activity, confirming that even minor structural modifications abolish key bioactivities [3]. These data collectively demonstrate that in-class compounds cannot be interchanged without fundamentally altering experimental outcomes.

Gosferol Head-to-Head Evidence


AChE Inhibition vs. Structural Analogs

In a comparative Ellman spectrophotometric assay of coumarins isolated from Feroniella lucida roots, gosferol demonstrated the strongest acetylcholinesterase (AChE) inhibitory activity among all aglycone coumarins tested, with an IC₅₀ of 8.3 mM. This represents a 1.23-fold improvement over xanthoarnol (IC₅₀ = 10.2 mM) and a 1.60-fold improvement over marmesin (IC₅₀ = 13.3 mM) [1]. The only compound with comparable activity was the coumarin glycoside feronielloside (IC₅₀ = 16.9 mM), which was still approximately 2-fold less potent than gosferol.

Acetylcholinesterase inhibition Neurodegeneration Alzheimer's disease research

COX-2-Dependent Cytotoxicity vs. Osthole

In a head-to-head MTT cytotoxicity assay on the A2780S human ovarian cancer cell line (72 h exposure, 0.01–2.5 mM concentration range), gosferol (Compound 2) exhibited markedly lower cytotoxicity compared to osthole (Compound 1). At 2.5 mM, gosferol-treated cells showed 46.86% ± 5.5% survival with an IC₅₀ of 1.1 mM, while osthole reduced cell viability to 9.41% ± 2.4% with an IC₅₀ of 0.38 mM [1]. The study authors attributed gosferol's reduced cytotoxicity to its COX-2 inhibitory mechanism, noting that the A2780S cell line does not express COX-2, thereby limiting gosferol's on-target cell-killing effect [1]. This mechanistic selectivity contrasts sharply with osthole's broad cytotoxic action.

Ovarian cancer COX-2 selectivity Cytotoxicity profiling

PC-3 Cytotoxicity vs. Osthol and Peroxyauraptenol

In a cytotoxicity screening of 15 coumarins isolated from Prangos turcica roots against the PC-3 human prostate adenocarcinoma cell line (MTT assay), gosferol was classified among compounds demonstrating 'moderate to low cytotoxic activity,' alongside auraptenol, scopoletin, psoralen, and 4'-senecioiloxyosthol [1]. By contrast, osthol and peroxyauraptenol emerged as the most potent compounds in the same assay, with IC₅₀ values of 65 µg/mL and 72 µg/mL, respectively [1]. This study also marked the first time gosferol, psoralen, peroxyauraptenol, marmesin, oxypeucedanin methanolate, and 4′-senecioiloxyosthol were tested on the PC-3 cell line [1].

Prostate cancer PC-3 cell line Cytotoxicity screening

Multi-Tumor Cytotoxicity vs. A. dahurica Coumarins

Among ten coumarins isolated from Angelica dahurica roots and tested against L1210 (murine leukemia), HL-60 (human promyelocytic leukemia), K562 (human chronic myelogenous leukemia), and B16F10 (murine melanoma) tumor cell lines by MTT assay, pangelin (5) and oxypeucedanin hydrate acetonide (7) were the only compounds exhibiting potent cytotoxic activity, with IC₅₀ values ranging from 8.6 to 14.6 µg/mL across all four cell lines [1]. All other isolated coumarins showed either moderate activity or no activity against the tumor cell lines, establishing pangelin and oxypeucedanin hydrate acetonide as the clearly superior cytotoxic constituents within this botanical matrix [1].

Multi-tumor cytotoxicity Angelica dahurica Natural product screening

Antimycobacterial Activity Against Fast-Growing Mycobacteria

Pangelin (CAS 33783-80-1), isolated as a prenylated furanocoumarin from Ducrosia anethifolia, demonstrated activity against a panel of four fast-growing mycobacterial species: Mycobacterium fortuitum, M. aurum, M. phlei, and M. smegmatis, with minimum inhibitory concentration (MIC) values ranging from 64 to 128 µg/mL [1]. The co-isolated monoterpene glucoside 8-debenzoylpaeoniflorin (1) did not exhibit antimycobacterial activity, underscoring pangelin's specific contribution to the extract's bioactivity [1]. This represents the first full ¹H- and ¹³C-NMR characterization and antimycobacterial evaluation of pangelin from this botanical source.

Antimycobacterial Mycobacterium Infectious disease

Stereochemical Confirmation vs. Racemic Mixture

CAS 33783-80-1 unambiguously designates the (R)-enantiomer of 4-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one, with SMILES notation CC(=C)[C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O and InChI Key BVMOMQJYQYBMKL-LBPRGKRZSA-N [1]. In contrast, racemic gosferol (CAS 37551-62-5) lacks the chiral specification, while isogosferol (CAS 53319-52-1) represents a regioisomer with the substituent at position 9 rather than position 5 of the furocoumarin core [2]. The (R)-enantiomer (pangelin) has demonstrated μM-level inhibition of arachidonic acid-induced platelet aggregation [3], whereas the glucosylated derivative 12-O-β-D-glucopyranosyl gosferol shows only weak activity [4], highlighting that both stereochemistry and glycosylation status are critical determinants of bioactivity.

Stereochemistry Chiral purity Procurement specification

Gosferol Research Applications


AChE Inhibitor Screening in Neurodegeneration

Gosferol is the most potent aglycone AChE inhibitor (IC₅₀ = 8.3 mM) among coumarins co-isolated from Feroniella lucida, outperforming both xanthoarnol (IC₅₀ = 10.2 mM) and marmesin (IC₅₀ = 13.3 mM) in the same Ellman assay system [1]. Researchers investigating cholinergic dysfunction in Alzheimer's disease models should select gosferol over these structural analogs to achieve maximal enzyme inhibition at the lowest compound concentration. The compound's furocoumarin scaffold also enables downstream medicinal chemistry derivatization to improve potency beyond the millimolar range, using the 4-[(2R)-2-hydroxy-3-methylbut-3-enoxy] substitution as a modifiable handle.

COX-2 Pathway Studies with Low Cytotoxicity

Gosferol's COX-2-dependent cytotoxicity mechanism—manifested as 5-fold higher A2780S cell survival (46.86%) compared to osthole (9.41%) at 2.5 mM—makes it a superior tool compound for investigating COX-2-mediated pathways without the confounding broad cytotoxicity of osthole [2]. This selectivity profile is particularly valuable for co-treatment experiments where maintaining cell viability in control groups is critical. The study authors explicitly link gosferol's reduced cytotoxicity to its COX-2 inhibitory action, providing a clear mechanistic rationale for pathway-specific experimental designs [2].

Multi-Tumor Cytotoxicity Screening from Angelica Chemotype

Pangelin (CAS 33783-80-1) is one of only two coumarins from Angelica dahurica that demonstrates potent cytotoxicity across four distinct tumor cell lines (L1210, HL-60, K562, B16F10) with IC₅₀ values of 8.6–14.6 µg/mL [3]. This potency rank places pangelin among the most active constituents of A. dahurica, a widely studied medicinal plant. For natural product screening programs prioritizing Angelica-derived compounds, pangelin offers a high-confidence starting point for mechanism-of-action studies, with the advantage that its full spectroscopic characterization is published and its stereochemistry is unequivocally established.

Antimycobacterial Drug Discovery Lead

Pangelin demonstrates defined antimycobacterial activity against four fast-growing Mycobacterium species (M. fortuitum, M. aurum, M. phlei, M. smegmatis) with MIC values of 64–128 µg/mL [4]. For antimycobacterial drug discovery programs, this compound offers a unique combination of: (1) full ¹H- and ¹³C-NMR characterization, (2) specific (R)-stereochemistry at the C-2″ position of the prenyl side chain, and (3) exclusive bioactivity within its isolate pair (the co-isolated monoterpene glucoside is inactive). These attributes support structure-activity relationship expansion studies aimed at improving the micromolar-range potency.

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